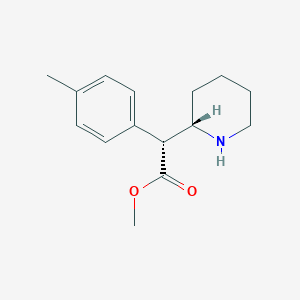

Threo-4-methylmethylphenidate

Description

Structure

3D Structure

Properties

CAS No. |

467468-40-2 |

|---|---|

Molecular Formula |

C15H21NO2 |

Molecular Weight |

247.33 g/mol |

IUPAC Name |

methyl (2R)-2-(4-methylphenyl)-2-[(2S)-piperidin-2-yl]acetate |

InChI |

InChI=1S/C15H21NO2/c1-11-6-8-12(9-7-11)14(15(17)18-2)13-5-3-4-10-16-13/h6-9,13-14,16H,3-5,10H2,1-2H3/t13-,14+/m0/s1 |

InChI Key |

WJZNCJIOIACDBR-UONOGXRCSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@H]([C@@H]2CCCCN2)C(=O)OC |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2CCCCN2)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of threo-4-Methylmethylphenidate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of threo-4-methylmethylphenidate (4-MeTMP), a stimulant drug and structural analog of methylphenidate. The information presented herein is intended for an audience with a strong background in synthetic organic chemistry and analytical techniques. While specific experimental data for 4-MeTMP is limited in publicly available literature, this guide outlines a robust synthetic pathway and expected characterization parameters based on closely related analogs, particularly 4-fluoromethylphenidate (B12786486) (4F-MPH).

Chemical Properties and Pharmacological Profile

This compound is a substituted phenethylamine (B48288) that acts as a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor.[1][2] It is structurally similar to methylphenidate, with the addition of a methyl group at the para-position of the phenyl ring.[2] The threo diastereomer is considered the pharmacologically active form, exhibiting higher potency at the dopamine transporter (DAT) and norepinephrine transporter (NET) compared to the erythro isomer.[3]

| Property | Value |

| Formal Name | methyl 2-(4-methylphenyl)-2-(piperidin-2-yl)acetate |

| Synonyms | 4-MeTMP, (±)-threo-4-Methylmethylphenidate |

| Molecular Formula | C₁₅H₂₁NO₂ |

| Molecular Weight | 247.33 g/mol [2] |

| CAS Number | 680996-70-7 (hydrochloride salt)[2] |

Synthesis of this compound

A plausible and effective synthetic route for this compound is adapted from the established synthesis of other ring-substituted methylphenidate analogs.[3] The following multi-step process outlines the key transformations.

Experimental Protocol

The following protocol is a generalized procedure based on the synthesis of analogous compounds.[3] Researchers should optimize conditions for the specific substrate.

Step 1: Synthesis of α-(4-Methylphenyl)-α-(pyridin-2-yl)acetonitrile

-

To a solution of 4-methylphenylacetonitrile in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere, add a strong base such as potassium hexamethyldisilazide (KHMDS) dropwise.

-

Stir the resulting solution for 30 minutes.

-

Add a solution of 2-bromopyridine in THF dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Step 2: Hydrolysis to α-(4-Methylphenyl)-α-(pyridin-2-yl)acetamide

-

Dissolve the purified nitrile in concentrated sulfuric acid and heat the mixture.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Carefully pour the cooled reaction mixture onto ice and neutralize with a suitable base (e.g., sodium hydroxide).

-

Extract the product with dichloromethane, dry the combined organic layers, and concentrate to yield the acetamide (B32628).

Step 3: Hydrogenation of the Pyridine Ring

-

Dissolve the acetamide in glacial acetic acid.

-

Add a catalytic amount of platinum(IV) oxide (PtO₂).

-

Hydrogenate the mixture in a Parr apparatus under hydrogen pressure.

-

After the reaction is complete, filter the catalyst and evaporate the solvent to yield a mixture of threo and erythro diastereomers of α-(4-methylphenyl)-α-(piperidin-2-yl)acetamide.

Step 4: Hydrolysis and Epimerization

-

Hydrolyze the acetamide mixture to the corresponding carboxylic acids using a strong base like potassium hydroxide (B78521) in a suitable solvent.

-

The epimerization occurs under these basic conditions, enriching the mixture in the more stable threo diastereomer.[3] The progress of epimerization can be monitored by HPLC.

-

Acidify the reaction mixture to precipitate the threo-enriched α-(4-methylphenyl)-α-(piperidin-2-yl)acetic acid.

-

Collect the solid by filtration and wash with cold water.

Step 5: Esterification to this compound

-

Suspend the threo-ritalinic acid analog in methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride).

-

Reflux the mixture until the reaction is complete, as monitored by TLC.

-

Cool the reaction mixture and neutralize with a weak base.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

The final product can be purified by recrystallization, typically as the hydrochloride salt, to yield this compound hydrochloride.

Characterization of this compound

Comprehensive analytical characterization is crucial to confirm the identity, purity, and stereochemistry of the synthesized compound. The following table summarizes the expected analytical data, extrapolated from data for 4-fluoromethylphenidate.[3]

| Analytical Technique | Expected Results for this compound | Data from threo-4-Fluoromethylphenidate[3] |

| Melting Point (°C) | To be determined | 202–204 (HCl salt) |

| ¹H NMR | Characteristic shifts for the aromatic, piperidine (B6355638), and methyl ester protons. | Specific shifts are detailed in the literature. |

| ¹³C NMR | Distinct signals for the carbonyl, aromatic, and piperidine carbons. | Carbonyl shift at 171.48 ppm. |

| GC-MS (EI) | Molecular ion peak and a characteristic base peak at m/z 84 (tetrahydropyridinium ion).[3] | Retention Time: 18.13 min; Base Peak: m/z 84. |

| HR-MS (APCI) | Accurate mass measurement confirming the elemental composition. | Observed m/z 252.139854 for [M+H]⁺. |

| HPLC | A single peak indicating the purity of the isolated diastereomer. | Retention Time: 9.81 min. |

Mechanism of Action: Dopamine and Norepinephrine Reuptake Inhibition

The primary pharmacological action of this compound is the inhibition of dopamine and norepinephrine reuptake by binding to their respective transporters, DAT and NET.[1] This blockage leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing dopaminergic and noradrenergic signaling.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. By leveraging established methodologies for analogous compounds, researchers can confidently approach the preparation and analysis of this important pharmacological tool. The provided protocols and expected analytical data serve as a valuable resource for scientists in the fields of medicinal chemistry, pharmacology, and drug development. Further research is warranted to fully elucidate the specific properties and potential applications of this compound.

References

An In-depth Technical Guide on the Chemical Structure and Stereoisomerism of 4-MeTMP

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylmethylphenidate (4-MeTMP), also known as threo-4-methylmethylphenidate, is a synthetic stimulant and a structural analog of methylphenidate (Ritalin). As a member of the phenethylamine (B48288) and piperidine (B6355638) classes of compounds, it primarily functions as a norepinephrine-dopamine reuptake inhibitor (NDRI). While it shares a pharmacological mechanism with its parent compound, preliminary data suggests that 4-MeTMP is slightly less potent. This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, and, where available, the pharmacological properties of 4-MeTMP, with a focus on aspects relevant to drug development and research.

Chemical Structure

4-MeTMP is characterized by a piperidine ring and a phenyl ring, substituted with a methyl group at the fourth position, and a methyl ester group.

Chemical Name: methyl 2-(4-methylphenyl)-2-(piperidin-2-yl)acetate

Molecular Formula: C₁₅H₂₁NO₂

Molecular Weight: 247.33 g/mol

The structure of 4-MeTMP contains two chiral centers, giving rise to multiple stereoisomers. The specific spatial arrangement of the substituents at these chiral centers is crucial for its biological activity.

Stereoisomerism of 4-MeTMP

Like methylphenidate, 4-MeTMP has two stereocenters, leading to the possibility of four stereoisomers: (2R,2'R), (2S,2'S), (2R,2'S), and (2S,2'R). These stereoisomers exist as two pairs of enantiomers, which are diastereomers of each other. The relative configuration of the substituents at the two chiral carbons determines whether the diastereomer is classified as threo or erythro.

The pharmacological activity of methylphenidate and its analogs resides almost exclusively in the threo diastereomer. Within the threo pair of enantiomers, the (d)-(2R,2'R) enantiomer is the most pharmacologically active. It is therefore presumed that the primary biological activity of 4-MeTMP is associated with the (d)-threo-4-methylmethylphenidate isomer. The erythro diastereomers are considered to be largely inactive.

Data Presentation

Table 1: Comparative Monoamine Transporter Inhibition for (±)-threo-4-Fluoromethylphenidate and Methylphenidate

| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |

| (±)-threo-4F-MPH | 61 | 31 | 8,805 |

| (±)-erythro-4F-MPH | 8,528 | 3,779 | >10,000 |

| Methylphenidate (MPH) | 131 | 83 | >10,000 |

Data for 4F-MPH and MPH from a study on their analytical characterization and pharmacological evaluation.

This data for the fluorinated analog highlights the stereoselectivity of these compounds, with the threo diastereomer being significantly more potent at DAT and NET than the erythro form. It also shows that the 4-substituted analog can have a higher potency than the parent compound, methylphenidate. While direct quantitative data for 4-MeTMP is lacking, it is reported to be slightly less potent than methylphenidate.

Experimental Protocols

Synthesis of (±)-threo-4-Methylmethylphenidate

A general method for the synthesis of methylphenidate analogs can be adapted for 4-MeTMP. One common route involves the following key steps:

-

Condensation: Reaction of 2-chloro-N-methylpyridinium iodide with 4-methylphenylacetonitrile to form the corresponding α-(4-methylphenyl)-α-(2-pyridyl)acetonitrile.

-

Hydrolysis: Acidic hydrolysis of the nitrile to the corresponding amide.

-

Hydrogenation: Catalytic hydrogenation (e.g., using platinum oxide) of the pyridine (B92270) ring to a piperidine ring. This step typically yields a mixture of threo and erythro diastereomers.

-

Esterification: Conversion of the amide to the methyl ester using methanol (B129727) under acidic conditions.

-

Diastereomeric Separation: The threo and erythro diastereomers can be separated using chromatographic techniques, such as column chromatography.

Chiral Resolution of (±)-threo-4-Methylmethylphenidate

The separation of the (d)- and (l)-enantiomers of threo-4-MeTMP can be achieved through fractional crystallization with a chiral resolving agent.

-

Salt Formation: The racemic (±)-threo-4-MeTMP is dissolved in a suitable solvent (e.g., methanol) and treated with an enantiomerically pure chiral acid, such as (+)-O,O'-dibenzoyl-D-tartaric acid.

-

Fractional Crystallization: The two diastereomeric salts will have different solubilities. By carefully controlling the temperature and solvent composition, one diastereomeric salt will preferentially crystallize out of the solution.

-

Isolation and Liberation of Enantiomer: The crystallized diastereomeric salt is isolated by filtration. The desired enantiomer of 4-MeTMP can then be liberated from the salt by treatment with a base.

-

Recovery of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor by a similar process.

Radioligand Binding Assay for DAT and NET

The binding affinity of 4-MeTMP stereoisomers for the dopamine (B1211576) and norepinephrine (B1679862) transporters can be determined using a competitive radioligand binding assay.

-

Tissue Preparation: Synaptosomes or cell membranes expressing DAT or NET are prepared from appropriate brain regions (e.g., striatum for DAT, frontal cortex for NET) or from cell lines stably expressing the transporters.

-

Assay Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) and varying concentrations of the unlabeled test compound (4-MeTMP stereoisomers).

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

Quantification of Radioactivity: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

Mandatory Visualization

In-Depth Technical Guide: Mechanism of Action of Threo-4-methylmethylphenidate on DAT and NET

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of threo-4-methylmethylphenidate (4-MeTMP) on the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). 4-MeTMP, a structural analog of methylphenidate, acts as a monoamine reuptake inhibitor with a distinct pharmacological profile. This document details its binding affinities and inhibitory potencies at DAT and NET, presenting quantitative data from key studies in a structured format. Furthermore, it provides in-depth experimental protocols for the principal assays used to characterize the interaction of 4-MeTMP with these transporters. Visual diagrams of the proposed signaling pathway and experimental workflows are included to facilitate a deeper understanding of its molecular interactions and the methodologies for their investigation.

Introduction

This compound (4-MeTMP) is a psychostimulant compound belonging to the piperidine (B6355638) class of chemicals and is a structural analog of the widely prescribed medication, methylphenidate.[1] Like its parent compound, 4-MeTMP primarily exerts its effects by modulating the activity of the dopamine and norepinephrine systems in the central nervous system.[2] Specifically, it functions as a reuptake inhibitor at the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters.[2]

While sharing a common mechanism with methylphenidate, the introduction of a methyl group at the para-position of the phenyl ring in 4-MeTMP results in a nuanced pharmacological profile.[3] Notably, it has been reported to exhibit a high binding affinity for DAT, coupled with a comparatively lower efficacy in inhibiting dopamine reuptake.[1] This has prompted investigations into its potential as a substitute therapeutic agent for stimulant abuse.[1] This guide aims to provide a detailed examination of the molecular interactions of 4-MeTMP with DAT and NET, supported by quantitative data and detailed experimental methodologies.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities (Ki) and reuptake inhibition potencies (IC50) of this compound at the dopamine and norepinephrine transporters. Data for methylphenidate is included for comparative purposes.

Table 1: Binding Affinity (Ki, nM) of this compound and Methylphenidate at DAT and NET

| Compound | Dopamine Transporter (DAT) Ki (nM) | Norepinephrine Transporter (NET) Ki (nM) |

| This compound | 33.1 ± 4.5 | 48.7 ± 7.3 |

| (±)-threo-Methylphenidate | 131 ± 14 | 83 ± 11 |

Data sourced from Schweri et al., 2002.

Table 2: Reuptake Inhibition (IC50, nM) of this compound and Methylphenidate at DAT and NET

| Compound | Dopamine Reuptake Inhibition (IC50, nM) | Norepinephrine Reuptake Inhibition (IC50, nM) |

| This compound | 142 ± 18 | 31 ± 3 |

| (±)-threo-Methylphenidate | 131 ± 14 | 83 ± 11 |

Data sourced from Deutsch et al., 1996 and Schweri et al., 2002.

Mechanism of Action: Signaling Pathway

This compound acts as a competitive inhibitor at the substrate binding site of both DAT and NET. By occupying this site, it prevents the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron. This blockade leads to an accumulation of these neurotransmitters in the synapse, thereby enhancing and prolonging their signaling to postsynaptic receptors.

Caption: Inhibition of DAT/NET by 4-MeTMP.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the interaction of this compound with DAT and NET.

Radioligand Binding Assays

These assays determine the binding affinity (Ki) of a compound for a specific transporter by measuring its ability to displace a radiolabeled ligand.

4.1.1. Dopamine Transporter (DAT) Binding Assay

-

Radioligand: [³H]WIN 35,428 (a cocaine analog that binds to DAT)

-

Tissue Preparation:

-

Rat striatal tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

The homogenate is centrifuged at 48,000 x g for 10 minutes at 4°C.

-

The resulting pellet is resuspended in fresh buffer and the centrifugation step is repeated.

-

The final pellet is resuspended in assay buffer to a protein concentration of approximately 100-200 µg/mL.

-

-

Assay Procedure:

-

In triplicate, assay tubes receive 100 µL of the membrane preparation, 50 µL of various concentrations of this compound (or vehicle for total binding), and 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM).

-

Non-specific binding is determined in the presence of a saturating concentration of a known DAT inhibitor (e.g., 10 µM cocaine).

-

Tubes are incubated at 0-4°C for 2-3 hours.

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethylenimine.

-

Filters are washed three times with ice-cold assay buffer.

-

Radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

IC50 values are determined by non-linear regression analysis of the competition binding data.

-

Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

4.1.2. Norepinephrine Transporter (NET) Binding Assay

-

Radioligand: [³H]Nisoxetine (a selective NET inhibitor)

-

Tissue Preparation:

-

Rat frontal cortex or hypothalamic tissue is processed as described for the DAT binding assay.

-

-

Assay Procedure:

-

The procedure is analogous to the DAT binding assay, with the substitution of [³H]Nisoxetine (final concentration ~0.5-1 nM) as the radioligand.

-

Non-specific binding is determined in the presence of a saturating concentration of a known NET inhibitor (e.g., 1 µM desipramine).

-

-

Data Analysis:

-

Data analysis is performed as described for the DAT binding assay.

-

Caption: Radioligand Binding Assay Workflow.

Synaptosomal Uptake Assays

These assays measure the ability of a compound to inhibit the transport of a radiolabeled neurotransmitter into synaptosomes (resealed nerve terminals).

4.2.1. Dopamine Uptake Inhibition Assay

-

Radiolabeled Substrate: [³H]Dopamine

-

Synaptosome Preparation:

-

Rat striatal tissue is homogenized in ice-cold 0.32 M sucrose (B13894) solution.

-

The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.

-

The supernatant is collected and centrifuged at 20,000 x g for 20 minutes at 4°C.

-

The resulting pellet (the synaptosomal fraction) is resuspended in a physiological buffer (e.g., Krebs-Ringer-HEPES).

-

-

Assay Procedure:

-

Synaptosomes are pre-incubated with various concentrations of this compound for 10-15 minutes at 37°C.

-

[³H]Dopamine (final concentration ~10-100 nM) is added to initiate the uptake reaction.

-

The incubation is allowed to proceed for a short period (e.g., 5 minutes) at 37°C.

-

Uptake is terminated by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

Non-specific uptake is determined in the presence of a high concentration of a DAT inhibitor (e.g., 10 µM GBR 12909) or by conducting the assay at 0-4°C.

-

-

Data Analysis:

-

The amount of radioactivity accumulated in the synaptosomes is quantified by liquid scintillation counting.

-

Specific uptake is calculated by subtracting non-specific uptake from total uptake.

-

IC50 values are determined by plotting the percent inhibition of specific uptake against the concentration of this compound.

-

4.2.2. Norepinephrine Uptake Inhibition Assay

-

Radiolabeled Substrate: [³H]Norepinephrine

-

Synaptosome Preparation:

-

Rat frontal cortex or hypothalamic tissue is used to prepare synaptosomes as described above.

-

-

Assay Procedure:

-

The procedure is analogous to the dopamine uptake assay, using [³H]Norepinephrine (final concentration ~10-100 nM) as the substrate.

-

To ensure selectivity for NET, a selective DAT inhibitor (e.g., GBR 12909) may be included in the assay buffer.

-

Non-specific uptake is determined in the presence of a high concentration of a NET inhibitor (e.g., 1 µM desipramine).

-

-

Data Analysis:

-

Data analysis is performed as described for the dopamine uptake inhibition assay.

-

Caption: Synaptosomal Uptake Assay Workflow.

Conclusion

This compound demonstrates a potent interaction with both the dopamine and norepinephrine transporters, acting as a competitive reuptake inhibitor. Its pharmacological profile, characterized by high affinity for DAT and potent inhibition of NET, distinguishes it from its parent compound, methylphenidate. The detailed experimental protocols provided herein offer a standardized framework for the in vitro characterization of 4-MeTMP and other novel monoamine reuptake inhibitors. A thorough understanding of the molecular mechanism of action of such compounds is critical for the development of novel therapeutics for a range of neuropsychiatric disorders.

References

In Vitro Binding Affinity of 4-Methylmethylphenidate (4-MeTMP) to Monoamine Transporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of threo-4-methylmethylphenidate (4-MeTMP), a synthetic stimulant and analogue of methylphenidate, at the primary monoamine transporters: the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET). This document summarizes key quantitative data, details the experimental methodologies used for these determinations, and presents visual representations of the workflows involved.

Introduction

4-Methylmethylphenidate (4-MeTMP) is a psychoactive substance that has emerged as a research chemical.[1] As a structural analogue of methylphenidate, a widely prescribed medication for Attention Deficit Hyperactivity Disorder (ADHD), its pharmacological profile is of significant interest to the scientific community.[2] Understanding the interaction of 4-MeTMP with monoamine transporters is crucial for elucidating its mechanism of action, potential therapeutic applications, and abuse liability.[3] Monoamine transporters are critical regulators of neurotransmission, responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft, thereby terminating their signaling.[4] This guide focuses on the in vitro characterization of 4-MeTMP's affinity for these transporters.

Quantitative Binding and Functional Affinity Data

The in vitro affinity of 4-MeTMP for the human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters has been characterized through radioligand binding assays and uptake inhibition assays. The data presented below is derived from studies using human embryonic kidney (HEK) 293 cells stably expressing the respective human transporters.

Radioligand Binding Affinity (Ki)

Radioligand binding assays measure the ability of a compound to displace a known radioactive ligand from its binding site on the transporter. The inhibition constant (Ki) is an indicator of the binding affinity of the compound. A lower Ki value signifies a higher binding affinity.

| Compound | Transporter | Radioligand | Ki (nM) |

| 4-MeTMP | hDAT | [³H]WIN 35,428 | 139 ± 25 |

| 4-MeTMP | hSERT | [³H]Citalopram | >10,000 |

| 4-MeTMP | hNET | [³H]Nisoxetine | 155 ± 14 |

Data sourced from Simmler et al. (2017).

Monoamine Uptake Inhibition (IC50)

Uptake inhibition assays measure the functional potency of a compound in blocking the transport of the natural monoamine substrate into the cell. The half-maximal inhibitory concentration (IC50) represents the concentration of the compound required to inhibit 50% of the monoamine uptake.

| Compound | Transporter | Substrate | IC50 (nM) |

| 4-MeTMP | hDAT | [³H]Dopamine | 128 ± 21 |

| 4-MeTMP | hSERT | [³H]Serotonin | >10,000 |

| 4-MeTMP | hNET | [³H]Norepinephrine | 46 ± 12 |

Data sourced from Simmler et al. (2017).

Summary of Findings: The data clearly indicates that 4-MeTMP is a potent inhibitor of both the dopamine and norepinephrine transporters, with significantly higher affinity for these two transporters compared to the serotonin transporter.[3] The affinity for hDAT and hNET is in the nanomolar range, while the affinity for hSERT is very low (in the micromolar range or higher).[3] This pharmacological profile, characterized by potent catecholamine transporter inhibition and weak serotonergic activity, is similar to that of methylphenidate.[3]

Experimental Protocols

The following sections detail the methodologies typically employed to determine the in vitro binding and functional affinities of compounds like 4-MeTMP at monoamine transporters.

Cell Culture and Transporter Expression

-

Cell Line: Human Embryonic Kidney (HEK) 293 cells are commonly used due to their robust growth and high transfection efficiency.

-

Transfection: Cells are stably transfected with plasmids containing the cDNA for the human dopamine transporter (hDAT), human serotonin transporter (hSERT), or human norepinephrine transporter (hNET). This ensures consistent and high-level expression of the target transporter protein.

-

Culture Conditions: Cells are maintained in appropriate culture media (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to maintain the transfected cell population.

Radioligand Binding Assays

These assays are conducted to determine the binding affinity (Ki) of the test compound.

-

Membrane Preparation:

-

HEK 293 cells expressing the transporter of interest are harvested.

-

The cells are lysed, and the cell membranes containing the transporters are isolated through centrifugation.

-

The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

-

-

Binding Reaction:

-

The cell membranes are incubated in a buffer solution containing a specific radioligand at a concentration near its dissociation constant (Kd).

-

For hDAT, [³H]WIN 35,428 is a common choice.

-

For hSERT, [³H]citalopram is frequently used.

-

For hNET, [³H]nisoxetine is a standard radioligand.

-

A range of concentrations of the test compound (4-MeTMP) is added to compete with the radioligand for binding to the transporter.

-

-

Separation and Detection:

-

After incubation to reach equilibrium, the bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value is determined by non-linear regression analysis of the competition binding data.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Monoamine Uptake Inhibition Assays

These assays measure the functional consequence of the compound binding to the transporter.

-

Cell Plating: HEK 293 cells expressing the transporter of interest are seeded into multi-well plates and allowed to adhere.

-

Pre-incubation: The cells are washed and pre-incubated with a buffer solution containing various concentrations of the test compound (4-MeTMP).

-

Uptake Initiation: The uptake reaction is initiated by adding a known concentration of the radiolabeled monoamine substrate ([³H]dopamine for hDAT, [³H]serotonin for hSERT, or [³H]norepinephrine for hNET).

-

Uptake Termination: After a short incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

-

Quantification: The cells are lysed, and the amount of radioactivity taken up by the cells is measured using a scintillation counter.

-

Data Analysis:

-

Non-specific uptake is determined in the presence of a high concentration of a known potent uptake inhibitor.

-

Specific uptake is calculated by subtracting non-specific uptake from total uptake.

-

The IC50 value, representing the concentration of the test compound that inhibits 50% of the specific uptake, is determined by non-linear regression analysis.

-

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key experimental workflow and the logical relationship of 4-MeTMP's activity.

Caption: Workflow for a competitive radioligand binding assay.

Caption: Workflow for a monoamine uptake inhibition assay.

Caption: 4-MeTMP's differential interaction with monoamine transporters.

References

Threo-4-methylmethylphenidate: A Technical Guide on its Interaction with the Dopamine Transporter

For Researchers, Scientists, and Drug Development Professionals

Abstract

Threo-4-methylmethylphenidate (4-MeTMP) is a synthetic stimulant and analog of methylphenidate that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] While it exhibits a high binding affinity for the dopamine (B1211576) transporter (DAT), its efficacy in blocking dopamine reuptake is reported to be relatively low, rendering it slightly less potent than its parent compound, methylphenidate.[1] This unique pharmacological profile has prompted investigations into its potential as a substitute therapy for stimulant abuse. This technical guide provides a comprehensive overview of the effects of 4-MeTMP on dopamine reuptake, including available data, detailed experimental methodologies for its characterization, and a visualization of the underlying molecular pathways.

Quantitative Analysis of Dopamine Transporter Interaction

| Compound | Target | Parameter | Value (nM) | Species |

| d,l-threo-Methylphenidate | DAT | IC50 (DA uptake) | 131 | Rat |

| (±)-threo-4F-Methylphenidate | DAT | IC50 (DA uptake) | 61 | Rat |

Data sourced from a study on 4-fluoromethylphenidate (B12786486) in rat brain synaptosomes.[2]

Experimental Protocols for Pharmacological Characterization

To determine the binding affinity (Ki) and functional potency (IC50) of this compound for the dopamine transporter, standardized in vitro assays are employed.

Radioligand Binding Assay for Determination of Binding Affinity (Ki)

This assay quantifies the affinity of a test compound for the dopamine transporter by measuring its ability to displace a radiolabeled ligand that specifically binds to the transporter.

Objective: To determine the equilibrium dissociation constant (Ki) of 4-MeTMP for the dopamine transporter.

Materials:

-

Biological Material: Rat striatal membranes or cells expressing the human dopamine transporter (hDAT).

-

Radioligand: [³H]WIN 35,428 or a similar high-affinity DAT radioligand.

-

Test Compound: this compound (4-MeTMP).

-

Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., GBR 12909).

-

Assay Buffer: Typically a Tris-based buffer containing appropriate salts.

-

Filtration Apparatus: A cell harvester and glass fiber filters.

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation: Homogenize rat striatal tissue or hDAT-expressing cells in a suitable buffer and prepare a membrane fraction through centrifugation.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of 4-MeTMP. Include control wells for total binding (radioligand only) and non-specific binding (radioligand and a high concentration of a competing ligand).

-

Incubation: Incubate the plates to allow the binding to reach equilibrium.

-

Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of 4-MeTMP (the concentration that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Reuptake Inhibition Assay for Determination of Functional Potency (IC50)

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into synaptosomes or cells expressing the dopamine transporter.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-MeTMP for dopamine reuptake.

Materials:

-

Biological Material: Rat striatal synaptosomes or cells expressing the human dopamine transporter (hDAT).

-

Radiolabeled Substrate: [³H]Dopamine.

-

Test Compound: this compound (4-MeTMP).

-

Uptake Buffer: A buffer mimicking the extracellular environment.

-

Scintillation Counter.

Procedure:

-

Preparation of Synaptosomes/Cells: Prepare fresh synaptosomes from rat striatum or culture hDAT-expressing cells.

-

Pre-incubation: Incubate the synaptosomes or cells with varying concentrations of 4-MeTMP.

-

Initiation of Uptake: Add a fixed concentration of [³H]dopamine to initiate the uptake process.

-

Incubation: Incubate for a short period at a controlled temperature (e.g., 37°C) to measure the initial rate of uptake.

-

Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]dopamine.

-

Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of [³H]dopamine uptake against the concentration of 4-MeTMP. Determine the IC50 value using non-linear regression.

Molecular Mechanism and Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the dopamine transporter. By binding to DAT, 4-MeTMP blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an accumulation of dopamine in the synapse, thereby enhancing and prolonging dopaminergic neurotransmission. The increased availability of synaptic dopamine results in greater activation of postsynaptic dopamine receptors (D1 and D2 receptor families), which in turn modulates various downstream signaling cascades responsible for the psychostimulant effects of the compound.

Caption: Inhibition of dopamine reuptake by 4-MeTMP.

The following diagram illustrates the general workflow for an in vitro dopamine reuptake inhibition assay.

Caption: Workflow for a dopamine reuptake inhibition assay.

References

An In-depth Technical Guide on the Psychostimulant Properties of threo-4-Methylmethylphenidate (4-MeTMP)

For Research, Scientific, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the psychostimulant properties of threo-4-Methylmethylphenidate (4-MeTMP), a synthetic analog of methylphenidate. Historically investigated as a potential treatment for stimulant abuse, 4-MeTMP has more recently emerged as a new psychoactive substance (NPS). This document synthesizes the available pharmacological data, details its mechanism of action, presents quantitative data on its interaction with monoamine transporters, and outlines the experimental protocols used for its characterization. The information is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential and toxicological profile of phenidate-class stimulants.

Introduction

This compound (4-MeTMP) is a stimulant drug structurally related to methylphenidate, the active ingredient in medications such as Ritalin®.[1] It belongs to the phenidate class of compounds and is characterized by a methyl group substitution at the para- (4-) position of the phenyl ring of the methylphenidate structure.

Initially synthesized and evaluated in the 1990s as part of structure-activity relationship (SAR) studies aimed at developing potential antagonists for cocaine abuse, 4-MeTMP demonstrated a distinct pharmacological profile.[1] It was found to be a potent inhibitor of monoamine transporters but displayed slightly less potency as a dopamine (B1211576) reuptake inhibitor compared to methylphenidate.[1] Despite high binding affinity for the dopamine transporter, it showed relatively low efficacy in blocking dopamine reuptake, which spurred interest in its potential as a substitute therapy for stimulant addiction.[1]

In recent years, 4-MeTMP has been identified on the illicit market as a new psychoactive substance (NPS), often sold as a "research chemical".[1] This has renewed interest in its pharmacological and toxicological properties. This guide consolidates the existing scientific knowledge on 4-MeTMP to support ongoing research efforts.

Mechanism of Action

The primary mechanism of action for 4-MeTMP is the inhibition of dopamine and norepinephrine (B1679862) reuptake by blocking their respective transporters, the dopamine transporter (DAT) and the norepinephrine transporter (NET).[2] By binding to these transporters on the presynaptic neuronal membrane, 4-MeTMP prevents the removal of dopamine and norepinephrine from the synaptic cleft. This leads to an increase in the extracellular concentrations of these catecholamine neurotransmitters, enhancing dopaminergic and noradrenergic signaling. This profile classifies 4-MeTMP as a dopamine-norepinephrine reuptake inhibitor (DNRI). The increased availability of dopamine and norepinephrine in key brain regions, such as the prefrontal cortex and striatum, is believed to underlie the compound's stimulant effects, including increased alertness, focus, and locomotor activity.

Signaling Pathway Diagram

Caption: Mechanism of 4-MeTMP as a Dopamine-Norepinephrine Reuptake Inhibitor (DNRI).

Pharmacological Data

Quantitative data on the in vitro activity of 4-MeTMP at monoamine transporters is crucial for understanding its potency and selectivity. The following tables summarize the available data from key studies.

Table 1: Monoamine Transporter Uptake Inhibition

This table presents the half-maximal inhibitory concentrations (IC₅₀) of (±)-threo-4-methylmethylphenidate and the reference compound (±)-threo-methylphenidate for the inhibition of radiolabeled substrate uptake. Lower IC₅₀ values indicate greater potency.

| Compound | Transporter | Species/System | Substrate | IC₅₀ (nM) | Reference |

| (±)-threo-4-Methylmethylphenidate | DAT | Rat Striatal Synaptosomes | [³H]Dopamine | 126 | Deutsch et al., 1996 |

| NET | Human HEK 293 Cells | [³H]Norepinephrine | 40 - 420 | Luethi et al., 2017[3] | |

| DAT | Human HEK 293 Cells | [³H]Dopamine | 80 - 340 | Luethi et al., 2017[3] | |

| (±)-threo-Methylphenidate (MPH) | DAT | Rat Striatal Synaptosomes | [³H]Dopamine | 224 | Deutsch et al., 1996 |

Note: Data from Luethi et al., 2017 represents a range observed for a series of methylphenidate-based NPS, including 4-MeTMP.

Table 2: Monoamine Transporter Binding Affinity

This table presents the half-maximal inhibitory concentrations (IC₅₀) for the displacement of a radioligand from the dopamine transporter. This assay measures the binding affinity of the compound to the transporter protein.

| Compound | Transporter | Species/System | Radioligand | IC₅₀ (nM) | Reference |

| (±)-threo-4-Methylmethylphenidate | DAT | Rat Striatal Membranes | [³H]WIN 35,428 | Data Not Available | Deutsch et al., 1996 |

| (±)-threo-Methylphenidate (MPH) | DAT | Rat Striatal Membranes | [³H]WIN 35,428 | Data Not Available | Deutsch et al., 1996 |

Note: While frequently cited, the specific binding affinity values for 4-MeTMP from the primary literature (Deutsch et al., 1996) were not available in the sources reviewed for this guide. Further consultation of the original publication is recommended.

Experimental Protocols

The characterization of 4-MeTMP's psychostimulant properties relies on standardized in vitro assays. The following sections describe the general methodologies employed in the key studies.

Radioligand Binding Assays

These assays determine the affinity of a test compound for a specific transporter protein by measuring its ability to compete with a known radiolabeled ligand.

Objective: To determine the binding affinity (Kᵢ) of 4-MeTMP for the Dopamine Transporter (DAT).

General Protocol:

-

Membrane Preparation: Striatal tissue from male Sprague-Dawley rats is homogenized in a cold buffer (e.g., 50 mM Tris-HCl). The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended to a specific protein concentration.

-

Assay Incubation: The membrane preparation is incubated in assay buffer containing a fixed concentration of a specific DAT radioligand (e.g., [³H]WIN 35,428) and varying concentrations of the test compound (4-MeTMP).

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine). Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (the concentration of 4-MeTMP that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assays

These functional assays measure the ability of a test compound to inhibit the transport of a radiolabeled neurotransmitter into synaptosomes or cells expressing the target transporter.

Objective: To determine the potency (IC₅₀) of 4-MeTMP to inhibit dopamine and norepinephrine uptake via DAT and NET, respectively.

General Protocol:

-

Synaptosome Preparation: Brain tissue (e.g., rat striatum for DAT, frontal cortex for NET) is homogenized in a sucrose (B13894) buffer. The homogenate undergoes differential centrifugation to isolate the synaptosomal fraction, which contains resealed presynaptic nerve terminals.

-

Assay Incubation: Synaptosomes are pre-incubated at 37°C in a physiological buffer. The assay is initiated by adding a fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]Dopamine or [³H]Norepinephrine) in the presence of varying concentrations of the test compound (4-MeTMP).

-

Termination: Uptake is terminated after a short incubation period (typically a few minutes) by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Quantification: The amount of radiolabeled neurotransmitter transported into the synaptosomes and trapped on the filters is quantified by liquid scintillation counting.

-

Data Analysis: Non-specific uptake is determined by conducting the assay at 4°C or in the presence of a potent uptake inhibitor. The IC₅₀ value is calculated by fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram

Caption: General workflow for in vitro characterization of monoamine transporter inhibitors.

Structure-Activity Relationships (SAR)

The pharmacological data for 4-MeTMP contributes to a broader understanding of the SAR for phenyl-substituted methylphenidate analogs.

Caption: SAR logic for para-substituted methylphenidate analogs at the dopamine transporter.

Studies have shown that the nature of the substituent at the para-position of the phenyl ring significantly influences activity at the dopamine transporter.

-

Electron-donating groups , such as the methyl group in 4-MeTMP, tend to result in slightly decreased or unchanged potency for dopamine uptake inhibition compared to the parent compound, methylphenidate.

-

Electron-withdrawing groups , such as halogens (e.g., fluorine in 4F-MPH or chlorine in 3,4-dichloro-MPH), generally lead to an increase in potency at the dopamine transporter.

Conclusion

This compound (4-MeTMP) is a potent dopamine-norepinephrine reuptake inhibitor with a pharmacological profile slightly less potent than its parent compound, methylphenidate, in native tissue preparations. Its high affinity but lower efficacy at the dopamine transporter distinguishes it from other analogs and was the basis for its initial investigation as a potential therapy for stimulant abuse. The emergence of 4-MeTMP as a new psychoactive substance underscores the need for a thorough understanding of its psychostimulant properties, potential for abuse, and toxicological profile. The data and protocols presented in this guide provide a foundational basis for further research into this compound and the broader class of phenidate-based stimulants. Future in vivo studies are necessary to fully elucidate its behavioral effects and therapeutic potential.

References

An In-depth Technical Guide to the Enantioselective Synthesis of threo-4-Methylmethylphenidate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the enantioselective synthesis of threo-4-methylmethylphenidate and its parent compound, d-threo-methylphenidate. The d-threo enantiomer of methylphenidate is the more pharmacologically active isomer, making its stereoselective synthesis a critical aspect of pharmaceutical development.[1][2] This document details various synthetic strategies, including asymmetric synthesis and chiral resolution, presenting quantitative data in structured tables and providing detailed experimental protocols. Visual diagrams of key synthetic pathways are also included to facilitate understanding.

I. Introduction to Methylphenidate and its Stereoisomers

Methylphenidate possesses two chiral centers, resulting in four possible stereoisomers: d-threo, l-threo, d-erythro, and l-erythro.[1][3] The threo diastereomer has been shown to be responsible for the desired therapeutic effects, with the d-enantiomer being the most potent.[1] Consequently, synthetic efforts have been focused on producing the d-threo-methylphenidate enantiomer in high purity.

II. Enantioselective and Asymmetric Synthetic Approaches

Several strategies have been developed to achieve the enantioselective synthesis of threo-methylphenidate and its derivatives. These methods aim to produce the desired enantiomer directly, avoiding the need for resolving a racemic mixture.

An enantioselective synthesis of d-threo-methylphenidate can be achieved using a rhodium catalyst.[4][5] This method selectively produces the d-enantiomer and the threo-diastereomer in excess.[4][5]

Experimental Protocol: Rhodium-Catalyzed Synthesis of D-threo-methylphenidate [4]

-

An oven-dried 5 milliliter flask containing a stirring bar is fitted with a septum and flame-dried while being purged with argon.

-

0.35 milliliters of N-butoxycarbonyl piperidine (B6355638) ("Boc-piperidine") is added to the flask and degassed.

-

An equal volume (0.35 milliliters) of freshly distilled cyclohexane (B81311) is then added.

-

Next, 2.3 milligrams (2.51 µmoles) of Rh₂(5R-MEPY)₄ catalyst is added, and the reaction mixture is maintained at 50°C for 20 minutes.

-

70.4 milligrams of 2-diazo-2-phenyl acetamide (B32628) is injected into the reaction mixture over the course of 4 hours. Approximately 10 milligrams of the compound is added at the beginning of the reaction and about every 30 minutes thereafter.

-

The reaction mixture is maintained at 50°C during this period.

-

After the addition is complete, the reaction mixture is allowed to cool to room temperature over about 30 minutes.

-

The cooled reaction mixture is filtered through a column containing a silica (B1680970) bed.

-

The resulting Boc-protected methylphenidate is then deprotected. 206 milligrams (0.62 millimoles) of the Boc-methylphenidate is dissolved in 2.2 milliliters of methanol (B129727) cooled to 0°C.

-

This solution is added to a cooled, acidified methanol solution (prepared by bubbling HCl gas through cooled methanol for about 15 minutes).

-

The mixture is maintained at 0°C for 30 minutes with stirring.

-

The resulting liquid is concentrated in vacuo and triturated with ethyl acetate.

-

The resulting white solid is washed with diethyl ether to yield the hydrochloride salt of D-threo-methylphenidate.

Quantitative Data: Rhodium-Catalyzed Synthesis

| Step | Product | Yield |

| Deprotection and Salt Formation | D-threo-methylphenidate hydrochloride | 68.5% |

| De-salting (for analysis) | Free amine of D-threo-methylphenidate | 92% |

Synthetic Pathway: Rhodium-Catalyzed Synthesis

Caption: Rhodium-catalyzed asymmetric synthesis of d-threo-methylphenidate.

Another approach involves starting with an enantiomerically pure precursor, such as d-pipecolic acid, to synthesize the desired enantiomers of methylphenidate.[6] This method allows for the preparation of all four stereoisomers in high optical purity.[6][7]

Quantitative Data: Asymmetric Synthesis from Pipecolic Acid [6]

| Starting Material | Product Enantiomers | Optical Purity |

| d-Pipecolic acid | (2R,2'R) and (2S,2'R) | > 99% |

| l-Pipecolic acid | (2S,2'S) and (2R,2'S) | 96% |

Logical Relationship: Synthesis from Chiral Precursors

Caption: Stereospecific synthesis of methylphenidate enantiomers from chiral pipecolic acid.

A notable enantioselective synthesis of (2R,2'R)-threo-(+)-methylphenidate hydrochloride involves an asymmetric aldol (B89426) condensation as the key step. This strategy utilizes a chiral auxiliary to control the stereochemistry.

Experimental Workflow: Asymmetric Aldol Condensation

Caption: Key steps in the enantioselective synthesis via asymmetric aldol condensation.

III. Chiral Resolution of Racemic threo-Methylphenidate

An alternative to asymmetric synthesis is the resolution of a racemic mixture of threo-methylphenidate. This process separates the desired d-enantiomer from the l-enantiomer.

A common method for resolving racemic threo-methylphenidate hydrochloride involves the use of a chiral acid and a base in a suitable solvent system.[8] This process leads to the precipitation of the d-threo-methylphenidate as a diastereomeric salt.[8]

Experimental Protocol: Chiral Resolution of d,l-(±)-threo-Methylphenidate [8]

-

Racemic threo-methylphenidate hydrochloride, a chiral acid, and a lower alkanol are charged to a suitable reactor under agitation at ambient conditions.

-

A base, such as a tertiary amine (e.g., N-methylmorpholine), is then charged at a temperature between 20 to 30°C.

-

The resulting slurry is heated to a temperature of about 40 to 55°C.

-

Process water is then charged, and the mixture may be aged at 40 to 45°C for approximately 15 minutes to 1 hour.

-

The precipitated d-threo-methylphenidate/chiral acid salt is collected.

-

The collected salt is then basified to form the d-threo-methylphenidate free base.

-

Finally, the free base is converted to d-threo-methylphenidate hydrochloride.

Quantitative Data: Chiral Resolution [8]

| Parameter | Value |

| Chiral Acid Equivalents | 0.55 to 0.75 (based on racemic threo-methylphenidate) |

| Base Equivalents | 0.55 to 0.60 (based on racemic threo-methylphenidate) |

| Lower Alkanol to Racemic Methylphenidate Ratio (w/w) | 2.5 to 3.5 |

| Yield of dexmethylphenidate (B1218549) hydrochloride | > 30% (typically >35%, up to ~40%) |

Experimental Workflow: Chiral Resolution

Caption: Workflow for the chiral resolution of racemic threo-methylphenidate.

IV. Synthesis of Racemic threo-Methylphenidate

The starting material for chiral resolution is racemic dl-threo-methylphenidate, which can be synthesized from dl-threo-ritalinic acid.

Experimental Protocol: Synthesis of dl-threo-methylphenidate hydrochloride [3]

-

To 60.88 g of dl-threo ritalinic acid, add methanol (200 mL).

-

Introduce HCl gas (30.4 g, 3.0 eq) as the HCl source.

-

Maintain the reaction at 41-42°C for 20 hours.

-

Monitor the conversion by HPLC.

Quantitative Data: Synthesis from Ritalinic Acid [3]

| Parameter | Value |

| Reaction Temperature | 41-42°C |

| Reaction Time | 20 hours |

| Conversion Rate | 99.1% |

V. Conclusion

The enantioselective synthesis of this compound and its parent compound, d-threo-methylphenidate, is a well-explored area of organic and medicinal chemistry. This guide has outlined several effective strategies, including asymmetric synthesis using rhodium catalysts or chiral precursors, and the resolution of racemic mixtures. The choice of a particular synthetic route will depend on factors such as scalability, cost of starting materials and catalysts, and desired enantiomeric purity. The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers and professionals in the field of drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. WO2012080834A1 - Low-temperature synthesis of methylphenidate hydrochloride - Google Patents [patents.google.com]

- 4. myexperiment.org [myexperiment.org]

- 5. myexperiment.org [myexperiment.org]

- 6. Asymmetric synthesis and pharmacology of methylphenidate and its para-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. US7897777B2 - Process of enantiomeric resolution of D,L-(±)-threo-methylphenidate - Google Patents [patents.google.com]

Spectroscopic Analysis of threo-4-methylmethylphenidate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of threo-4-methylmethylphenidate, a synthetic stimulant and analogue of methylphenidate. The focus is on two primary analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). Due to the limited availability of public domain spectroscopic data for this compound, this guide leverages data from its close structural analogue, threo-4-fluoromethylphenidate (4F-MPH), to provide a detailed illustration of the expected analytical outcomes.

Introduction

This compound is a compound of interest in forensic science, pharmacology, and drug development due to its structural similarity to methylphenidate, a widely prescribed medication for Attention Deficit Hyperactivity Disorder (ADHD).[1] Accurate and robust analytical methods are crucial for its identification, quantification, and characterization. This guide details the application of NMR and GC-MS for the unambiguous structural elucidation and analysis of this compound.

Physicochemical Properties

Basic physicochemical data for this compound is essential for its analysis.

| Property | Value | Reference |

| Chemical Formula | C₁₅H₂₁NO₂ | [2] |

| Molecular Weight | 247.33 g/mol | [2] |

| Formal Name | methyl 2-(2-piperidyl)-2-(p-tolyl)acetate | [2] |

| Synonyms | 4-MeTMP, 4-Me-TMP, (±)-threo-4-Methylmethylphenidate | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts observed for threo-4-fluoromethylphenidate hydrochloride in DMSO-d₆. The numbering of the atoms corresponds to the chemical structure provided.

Table 1: ¹H NMR Chemical Shifts for threo-4-fluoromethylphenidate HCl in DMSO-d₆

| Proton | Chemical Shift (δ) ppm | Multiplicity |

| Aromatic H | 7.38–7.32 | m |

| Aromatic H | 7.28–7.21 | m |

| -OCH₃ | 3.32 | s |

Reference:[3]

Table 2: ¹³C NMR Chemical Shifts for threo-4-fluoromethylphenidate HCl in DMSO-d₆

| Carbon | Chemical Shift (δ) ppm |

| C=O | 171.48 |

| Aromatic C | 131.03 |

| Aromatic C | 116.21 |

| Piperidine C-2" | 56.93 |

| Piperidine Ring C | 44.84, 26.03, 21.94, 21.55 |

Reference:[3]

It is important to note that the chemical shifts for this compound will differ slightly due to the presence of a methyl group instead of a fluorine atom on the phenyl ring. The aromatic protons of 4-methylmethylphenidate would likely show a characteristic splitting pattern for a para-substituted benzene (B151609) ring, and the methyl protons would appear as a singlet in the upfield region of the ¹H NMR spectrum.

Experimental Protocol: NMR Spectroscopy

A general experimental protocol for the NMR analysis of phenidate analogues is as follows:

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique used for the separation and identification of volatile and semi-volatile compounds.

GC-MS Data

For threo-4-fluoromethylphenidate, a clear separation from its erythro isomer has been achieved, with a retention time of 18.13 minutes under the specified conditions.[3] The electron ionization (EI) mass spectra for both diastereomers are identical.[3] A new drug monograph for 4-methylmethylphenidate indicates a retention time of 5.82 minutes for the sample compared to 5.69 minutes for the standard, though the specific GC conditions were not detailed.[2]

The mass spectrum of threo-4-fluoromethylphenidate is characterized by a base peak at m/z 84, which is attributed to the formation of a tetrahydropyridinium species.[3] This fragmentation pattern is consistent with other methylphenidate analogues.[3]

Table 3: Key Mass Fragments for threo-4-fluoromethylphenidate

| m/z | Proposed Fragment |

| 84 | Tetrahydropyridinium species (Base Peak) |

| 190 | 4-fluorophenyl(piperidin-2-ylidene)methylium species |

| 168 | Methyl 4-fluorophenylacetate radical cation |

Reference:[3]

Experimental Protocol: GC-MS

The following is a typical experimental protocol for the GC-MS analysis of phenidate analogues:

Signaling Pathway

This compound, like its parent compound methylphenidate, is known to act as a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor. It binds to the dopamine transporter (DAT) and the norepinephrine transporter (NET), blocking the reuptake of these neurotransmitters from the synaptic cleft and thereby increasing their extracellular concentrations.

Conclusion

The spectroscopic analysis of this compound relies on the combined use of NMR and GC-MS to provide a comprehensive structural characterization. While specific NMR data for this compound is not widely published, analysis of the closely related threo-4-fluoromethylphenidate provides a robust framework for interpreting the expected spectroscopic features. The detailed experimental protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the fields of forensic science, pharmacology, and drug development. Further studies are warranted to publish the complete NMR spectral data of this compound to further aid in its unequivocal identification.

References

Threo-4-methylmethylphenidate: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the pharmacokinetics (PK) and pharmacodynamics (PD) of threo-4-methylmethylphenidate (4-MeTMP), a synthetic stimulant and structural analog of methylphenidate. While in vivo pharmacokinetic data for 4-MeTMP remains limited, this paper synthesizes the available preclinical data and draws parallels from the extensively studied parent compound, dl-threo-methylphenidate (MPH). The primary mechanism of action for 4-MeTMP is the inhibition of dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters, leading to increased synaptic concentrations of these key neurotransmitters. This guide compiles quantitative data on transporter affinity and functional inhibition, details the experimental methodologies used in key studies, and provides visual representations of its mechanism of action and experimental workflows to support further research and development.

Introduction

This compound is a psychoactive substance structurally related to methylphenidate, a widely prescribed medication for Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] Like its parent compound, the pharmacological activity of 4-MeTMP is primarily attributed to the threo-diastereomer.[3] It acts as a potent and selective norepinephrine-dopamine reuptake inhibitor (NDRI).[1] While preclinical studies suggest it is a powerful stimulant with potential for cognitive enhancement, a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its precise interactions with monoamine transporters, is crucial for evaluating its therapeutic potential and safety profile.[1][4] This document aims to consolidate the current scientific knowledge on the pharmacokinetics and pharmacodynamics of this compound.

Pharmacodynamics: Mechanism of Action

The primary pharmacodynamic effect of this compound is the inhibition of dopamine and norepinephrine reuptake by blocking their respective transporters, DAT and NET.[1] This action increases the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced dopaminergic and noradrenergic signaling.[1] Studies on related compounds indicate a significantly lower affinity for the serotonin (B10506) transporter (SERT), suggesting a catecholamine-selective profile.[3][5]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound at the synaptic level.

Quantitative Pharmacodynamic Data

The following table summarizes the in vitro binding affinities and reuptake inhibition potencies of this compound and related compounds.

| Compound | Transporter | Assay Type | Species | IC50 (nM) | Reference |

| (±)-threo-4-Fluoromethylphenidate | DAT | [³H]Dopamine Uptake | Rat | 61 | [3] |

| (±)-threo-4-Fluoromethylphenidate | NET | [³H]Norepinephrine Uptake | Rat | 31 | [3] |

| (±)-threo-4-Fluoromethylphenidate | SERT | [³H]Serotonin Uptake | Rat | 8805 | [3] |

| (±)-threo-Methylphenidate | DAT | [³H]Dopamine Uptake | Rat | 131 | [3] |

| (±)-threo-Methylphenidate | NET | [³H]Norepinephrine Uptake | Rat | 83 | [3] |

| (±)-threo-Methylphenidate | SERT | [³H]Serotonin Uptake | Rat | >10000 | [3] |

| dl-threo-Methylphenidate Derivatives | DAT | [³H]WIN 35,428 Binding | Rat | Varies | [5] |

| dl-threo-Methylphenidate Derivatives | NET | [³H]nisoxetine Binding | Rat | Varies | [5] |

| dl-threo-Methylphenidate Derivatives | SERT | [³H]paroxetine Binding | Rat | Varies | [5] |

Pharmacokinetics: ADME Profile

Direct in vivo pharmacokinetic studies on this compound in humans or animals are limited. However, extensive data on the enantioselective pharmacokinetics of dl-threo-methylphenidate provide a valuable framework for understanding its likely metabolic fate.

Absorption and Bioavailability

In silico predictions suggest that this compound has the potential for gastrointestinal absorption and brain penetration.[7] For the parent compound, dl-threo-methylphenidate, oral administration in humans results in an absolute bioavailability of approximately 23% for the d-enantiomer and 5% for the l-enantiomer, indicating significant presystemic metabolism.[8]

Distribution

Following administration, threo-methylphenidate and its analogs are distributed to the brain.[1] In vivo studies in baboons using positron emission tomography (PET) with [¹¹C]dl-threo-methylphenidate showed high uptake in the striatum, a region rich in dopamine transporters.[1]

Metabolism

The metabolism of dl-threo-methylphenidate is enantioselective, with the l-isomer being preferentially metabolized to l-ritalinic acid.[8] This is a result of enantioselective presystemic metabolism rather than differences in renal excretion.[8] It is anticipated that this compound would undergo similar metabolic pathways. In silico predictions suggest potential interactions with CYP450 enzymes, particularly CYP2C19 and CYP2C9, though with low substrate and inhibitor activity.[7]

Excretion

The primary route of excretion for methylphenidate metabolites is via urine.[3] For dl-threo-methylphenidate, there are no significant differences in the renal clearance of the d- and l-enantiomers following oral or intravenous administration.[8]

Quantitative Pharmacokinetic Data for dl-threo-Methylphenidate Enantiomers in Humans

The following table summarizes key pharmacokinetic parameters for the enantiomers of dl-threo-methylphenidate after oral and intravenous administration in healthy volunteers.

| Parameter | d-MPH (Oral) | l-MPH (Oral) | d-MPH (IV) | l-MPH (IV) | Reference |

| Absolute Bioavailability (F) | 0.23 | 0.05 | - | - | [8] |

| Clearance (CL) | - | - | Varies | Varies | [8] |

| Mean Residence Time (MRT) | - | - | Varies | Varies | [8] |

| Volume of Distribution (Vdss) | - | - | Varies | Varies | [8] |

| AUC (0 to ∞) | Varies | Varies | Varies | Varies | [8] |

| Half-life (t1/2) | Varies | Varies | Varies | Varies | [8] |

Note: Specific values for CL, MRT, Vdss, AUC, and t1/2 show significant inter-individual variability and are dependent on the formulation (Immediate Release vs. Slow Release).[8]

Experimental Protocols

In Vitro Monoamine Transporter Uptake Assay

This protocol describes a general method for assessing the inhibitory effects of compounds on dopamine and norepinephrine transporters using rat brain synaptosomes.

Detailed Steps:

-

Synaptosome Preparation: Brain tissue (e.g., rat striatum for DAT, hypothalamus for NET) is homogenized in a suitable buffer. The homogenate is then subjected to differential centrifugation to isolate the synaptosomal fraction.[3]

-

Incubation: Synaptosomes are pre-incubated with varying concentrations of the test compound or vehicle control in a physiological buffer.

-

Uptake Initiation: The uptake reaction is initiated by the addition of a fixed concentration of the radiolabeled neurotransmitter ([³H]dopamine or [³H]norepinephrine).

-

Termination: After a short incubation period, the uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined by non-linear regression analysis of the concentration-response curves.

In Vivo Microdialysis

This protocol outlines a general procedure for in vivo microdialysis in rats to measure extracellular neurotransmitter levels following drug administration.

Detailed Steps:

-

Surgery: A guide cannula is stereotaxically implanted into the brain region of interest in an anesthetized rat.

-

Recovery: The animal is allowed to recover from surgery for a specified period.

-

Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula and perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Baseline Collection: After a stabilization period, baseline dialysate samples are collected to determine the basal extracellular concentrations of the neurotransmitters of interest.

-

Drug Administration: The test compound is administered via a systemic route (e.g., intraperitoneal or intravenous injection).

-

Sample Collection: Dialysate samples are collected at regular intervals post-drug administration.

-

Analysis: The concentrations of neurotransmitters (e.g., dopamine, norepinephrine) in the dialysate samples are quantified using a sensitive analytical technique such as high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Analysis: The results are typically expressed as the percentage change from the baseline neurotransmitter levels.

Conclusion and Future Directions

This compound is a potent catecholamine reuptake inhibitor with a pharmacological profile similar to its parent compound, methylphenidate. The available in vitro data indicates high affinity for DAT and NET, suggesting significant stimulant and potential cognitive-enhancing effects. However, a notable gap exists in the scientific literature regarding its in vivo pharmacokinetics and metabolism. Future research should prioritize conducting comprehensive pharmacokinetic studies in animal models to determine key parameters such as Cmax, Tmax, AUC, half-life, and bioavailability. Furthermore, detailed metabolic profiling is necessary to identify the major metabolites and the enzymes involved in its biotransformation. Elucidating the complete ADME profile of this compound is essential for a thorough assessment of its therapeutic potential and safety, and to guide any future clinical development.

References

- 1. Pharmacokinetics and in vivo specificity of [11C]dl-threo-methylphenidate for the presynaptic dopaminergic neuron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic analysis of enantiomers of threo-methylphenidate and its metabolite in two healthy subjects after oral administration as determined by a gas chromatographic-mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent trends in microdialysis sampling integrated with conventional and microanalytical systems for monitoring biological events: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cfsre.org [cfsre.org]

- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Enantioselective pharmacokinetics of dl-threo-methylphenidate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of Threo-4-Methylmethylphenidate in Plasma

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of threo-4-methylmethylphenidate in plasma. The methodologies outlined are based on established and validated techniques, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for this purpose.

Introduction

This compound is a stimulant and a structural analog of methylphenidate, a medication commonly used to treat Attention-Deficit/Hyperactivity Disorder (ADHD). As with methylphenidate, the threo-diastereomer is the pharmacologically active form. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. The methods detailed below provide the necessary sensitivity and selectivity for these applications.

Quantitative Data Summary

The following table summarizes the quantitative performance of various analytical methods for the determination of threo-methylphenidate enantiomers in human plasma. These methods are representative of the techniques that can be adapted for this compound.

| Analytical Method | Analyte(s) | Sample Preparation | Linear Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Accuracy (%) | Precision (% CV) |

| LC-MS/MS | d,l-threo-Methylphenidate | Solid-Phase Extraction (SPE) | 0.5 - 200 | 0.5 | -4.8 to -12.7 (Bias) | < 12.5 |

| GC-NCI-MS | d,l-threo-Methylphenidate | Liquid-Liquid Extraction (LLE) & Derivatization | 0.75 - 100 | 0.75 | +/- 5 (of target) | < 11.1 |

| HPLC-UV | d,l-threo-Methylphenidate | Not Specified | 1.25 - 25 (µg/mL) | 1.25 (µg/mL) | Error < 20 | Error < 20 |

| Capillary Electrophoresis | d,l-threo-Methylphenidate | Liquid-Liquid Extraction (LLE) | 10 - 200 | 5 | Not Specified | Not Specified |

| LC-MS/MS | dl-threo-Methylphenidate | Protein Precipitation | 0.5 - 100 (µg/L) | 0.5 (µg/L) | 98 - 108 | < 7.0 |

Experimental Protocols

This section provides a detailed protocol for a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in plasma.

Protocol: Quantification of this compound in Plasma by LC-MS/MS

1. Materials and Reagents

-

This compound reference standard

-

This compound-d3 (or other suitable deuterated internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (drug-free)

-

Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-